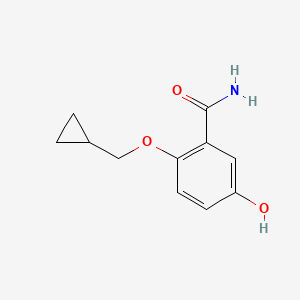

2-(Cyclopropylmethoxy)-5-hydroxybenzamide

Descripción general

Descripción

2-(Cyclopropylmethoxy)-5-hydroxybenzamide is a benzamide derivative characterized by a cyclopropylmethoxy substituent at the 2-position and a hydroxyl group at the 5-position of the benzamide core. The cyclopropyl moiety is known to enhance metabolic stability and selectivity in drug design, making this compound a candidate for further investigation in inflammatory or immunological disorders.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-hydroxybenzamide typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxybenzoic acid.

Esterification: The 2-hydroxybenzoic acid is esterified to form ethyl 2-hydroxybenzoate.

Cyclopropylmethoxylation: The ester is then reacted with cyclopropylmethanol in the presence of a base to introduce the cyclopropylmethoxy group.

Amidation: Finally, the ester is converted to the amide by reacting with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopropylmethoxy)-5-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 2-(Cyclopropylmethoxy)-5-oxo-benzamide.

Reduction: Formation of 2-(Cyclopropylmethoxy)-5-hydroxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Overview

2-(Cyclopropylmethoxy)-5-hydroxybenzamide is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. Its unique chemical structure allows it to interact with biological systems, making it a candidate for drug development and other applications.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly due to its structural properties that may influence biological activity. Research indicates that derivatives of this compound could be effective in treating various diseases, including cancer and bacterial infections.

- Anticancer Activity : Preliminary studies have suggested that this compound and its derivatives may exhibit cytotoxic effects against cancer cell lines. For example, modifications to the compound have led to enhanced activity against breast cancer cells (MCF7) in vitro, indicating its potential as a lead compound for anticancer drugs.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Research indicates that similar compounds can disrupt bacterial cell membranes or interfere with metabolic pathways, suggesting that this compound may possess similar properties.

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it useful for creating diverse chemical entities.

- Carbon-Carbon Bond Formation : The compound can be utilized in reactions such as the Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for developing complex pharmaceuticals and materials.

- Synthesis of Pharmaceutical Intermediates : The structural features of this compound allow it to be transformed into various pharmaceutical intermediates, facilitating the development of new drugs.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined several boron-containing pyridine derivatives, including those related to this compound. The results indicated that specific modifications could enhance cytotoxicity against MCF7 breast cancer cells compared to standard treatments.

Case Study 2: Antimicrobial Efficacy

Research focusing on similar dioxaborolane derivatives revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This study suggests that these compounds could be developed into new antimicrobial agents, highlighting the potential applications of this compound in combating bacterial infections.

Properties and Mechanisms

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with biological macromolecules may play a critical role in its activity.

- Biochemical Pathways : The compound's action may involve modulation of signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

- Environmental Influence : Factors such as pH and temperature can significantly affect the stability and reactivity of the compound, impacting its efficacy in biological systems.

Mecanismo De Acción

The mechanism of action of 2-(Cyclopropylmethoxy)-5-hydroxybenzamide involves its interaction with specific molecular targets. It may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.

Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Benzamide Derivatives with Cyclopropylmethoxy Substituents

- Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide): Activity: A potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with high selectivity over other PDE isoforms. Its metabolite, roflumilast N-oxide, retains similar potency (IC₅₀ = 3–40 nM across leukocyte subtypes) . Structural Comparison: Unlike 2-(Cyclopropylmethoxy)-5-hydroxybenzamide, roflumilast features a 4-difluoromethoxy group and a 3,5-dichloropyridinylamide moiety. These substituents likely enhance its binding affinity to PDE4, whereas the 5-hydroxy group in the title compound may alter solubility or metabolic pathways.

Piclamilast (RP 73401) and Cilomilast (Ariflo) :

- Piclamilast exhibits comparable PDE4 inhibition (IC₅₀ = 2–13 nM) but lacks the cyclopropylmethoxy group, relying instead on a pyridine-based scaffold. Cilomilast, a second-generation PDE4 inhibitor, is less potent (IC₅₀ = 40–3000 nM), underscoring the importance of substituent positioning for activity .

Cyclopropylmethoxy-Containing Compounds in Other Scaffolds

Benzofuran Derivatives (e.g., Compound 22) :

- Synthesized with three cyclopropylmethoxy groups on a dihydrobenzofuran core, these compounds demonstrate the versatility of cyclopropylmethoxy in stabilizing complex structures. However, their pharmacological profiles remain unexplored .

- Key Difference : The benzofuran core may confer distinct pharmacokinetic properties compared to benzamides, such as altered logP or bioavailability.

- Betaxolol Hydrochloride: A beta-blocker containing a cyclopropylmethoxyethylphenoxy group. Despite sharing the cyclopropylmethoxy motif, its therapeutic action (cardiovascular) diverges from PDE4 inhibitors, highlighting how core structure dictates biological targets .

Physicochemical and Metabolic Considerations

- Solubility and logP : The 5-hydroxy group in this compound may improve aqueous solubility compared to roflumilast, which has lipophilic difluoromethoxy and dichloropyridinyl groups.

- Metabolic Stability : Cyclopropyl groups generally resist oxidative metabolism, as seen in roflumilast’s slow conversion to its N-oxide metabolite. This property could extend to the title compound .

Research Findings and Data Tables

Table 1. Comparative PDE4 Inhibition of Benzamide Derivatives

| Compound | IC₅₀ (nM) in Neutrophils | Selectivity Over Other PDEs | Key Substituents |

|---|---|---|---|

| Roflumilast | 0.8 | >10,000-fold | 3-CPM, 4-difluoromethoxy |

| Roflumilast N-oxide | 3–40 | Similar to roflumilast | Demethylated metabolite |

| Piclamilast (RP 73401) | 2–13 | High | Pyridine scaffold |

| Cilomilast (SB 207499) | 40–3000 | Moderate | Methoxy groups at 3,4 positions |

| 2-(CPM)-5-hydroxybenzamide | Not reported | Inferred from structure | 2-CPM, 5-hydroxy |

CPM = cyclopropylmethoxy; Data sourced from .

Table 2. Structural Comparison of Cyclopropylmethoxy-Containing Compounds

| Compound | Core Structure | Key Functional Groups | Therapeutic Class |

|---|---|---|---|

| 2-(CPM)-5-hydroxybenzamide | Benzamide | 2-CPM, 5-hydroxy | Potential PDE4 inhibitor |

| Roflumilast | Benzamide | 3-CPM, 4-difluoromethoxy, dichloropyridinyl | PDE4 inhibitor (COPD) |

| Betaxolol Hydrochloride | Phenoxypropanolamine | CPM-ethylphenoxy | Beta-blocker (cardiovascular) |

| Compound 22 (Benzofuran) | Dihydrobenzofuran | Three CPM groups | Undisclosed |

Actividad Biológica

2-(Cyclopropylmethoxy)-5-hydroxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its chemical structure, characterized by a cyclopropylmethoxy group and a hydroxyl group on a benzamide backbone, suggests various mechanisms of action that could be explored for therapeutic applications.

- Chemical Formula : CHNO

- CAS Number : 1243451-03-7

- Molecular Weight : 219.24 g/mol

Structure

The compound features:

- A cyclopropyl group, which can enhance lipophilicity and potentially influence receptor interactions.

- A hydroxyl group that may participate in hydrogen bonding, affecting solubility and biological activity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The compound's ability to modulate these targets suggests potential applications in treating conditions such as chronic pain and inflammatory diseases.

Pharmacological Studies

Several studies have investigated the compound's pharmacological effects:

- Anti-inflammatory Activity : In vitro assays have shown that this compound inhibits the production of pro-inflammatory cytokines. This suggests its potential use in managing inflammatory disorders.

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity in cellular models, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, indicating a possible role in neurodegenerative disease management.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models of arthritis demonstrated that administration of this compound significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Neuroprotection

In a rat model of ischemic stroke, treatment with the compound resulted in reduced infarct size and improved neurological scores. Biochemical assays indicated lower levels of reactive oxygen species (ROS) in treated animals, suggesting enhanced cellular protection.

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Cyclopropylmethoxy)-5-hydroxybenzamide?

The compound is typically synthesized via coupling reactions between cyclopropylmethoxy-substituted benzoic acid derivatives and amines. For example, analogous benzamides are prepared by activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimide reagents) followed by amidation with appropriate amines . Key intermediates like 5-hydroxybenzoic acid derivatives may require protection of the hydroxyl group before introducing the cyclopropylmethoxy moiety.

Q. Which spectroscopic methods are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclopropylmethoxy and hydroxybenzamide substituents. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can confirm functional groups like the amide bond (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound?

Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. Solid-Phase Extraction (SPE) or preparative HPLC may resolve polar impurities. Recrystallization from solvents like ethanol/water can improve purity .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C in a dry, ventilated environment. Avoid exposure to light, moisture, and oxidizing agents to prevent degradation .

Q. How is purity assessed quantitatively?

HPLC with UV detection (e.g., at 254 nm) is standard. Use a C18 column and acetonitrile/water mobile phase. Purity ≥95% is typically required for biological assays. Confirmatory methods include elemental analysis or qNMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

Optimize the coupling reaction by varying catalysts (e.g., HATU vs. EDC), solvents (DMF vs. THF), and temperature. Microwave-assisted synthesis may reduce reaction time. Monitor regioselectivity via LC-MS intermediates and adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct substitution .

Q. What strategies address structural elucidation challenges caused by substituent similarity?

Advanced NMR techniques, such as 2D-COSY and NOESY, differentiate overlapping signals from the cyclopropyl and benzamide groups. X-ray crystallography provides unambiguous confirmation of the stereochemistry and substituent positions .

Q. How do contradictory bioactivity results between studies arise, and how can they be resolved?

Discrepancies may stem from variations in assay conditions (e.g., receptor isoform specificity, cell lines) or compound purity. Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and ensure batch-to-batch consistency via stringent QC protocols .

Q. What in vitro and in vivo models are suitable for studying its pharmacokinetics?

For CNS applications (e.g., dopamine/serotonin receptor modulation), use transfected HEK293 cells for receptor binding assays. In vivo, assess bioavailability in rodent models via intravenous/oral administration, with LC-MS/MS quantification of plasma and tissue samples .

Q. How can stability under physiological conditions be systematically evaluated?

Conduct forced degradation studies at varied pH (1–10), temperatures (25–60°C), and oxidative conditions (H₂O₂). Monitor degradation products via LC-MS and identify major pathways (e.g., hydrolysis of the amide bond or cyclopropyl ring opening) .

Q. Methodological Considerations

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-5-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c12-11(14)9-5-8(13)3-4-10(9)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLZHNGHVBOFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.